1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrol[3,2-b]pyridin-5-one dihydrochloride hydrate
Description
CP 93129 dihydrochloride: is a potent and selective serotonin 5-HT 1B receptor agonist. It exhibits approximately 150 times and 200 times selectivity over the closely related 5-HT 1D and 5-HT 1A receptors, respectively . This compound is primarily used in the study of 5-HT 1B receptors in the brain, particularly their role in modulating the release of other neurotransmitters .
Properties
CAS No. |
879089-64-2 |
|---|---|
Molecular Formula |
C12H17Cl2N3O2 |
Molecular Weight |
306.19 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H13N3O.2ClH.H2O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8;;;/h1-3,7,13-14H,4-6H2,(H,15,16);2*1H;1H2 |
InChI Key |
UXDAADMPPAHNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3.O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 93129 Dihydrochloride; CP 93129 DiHCl; CP 93129; CP93129; CP-93129. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of CP 93129 dihydrochloride involves the reaction of 1,2,3,6-tetrahydropyridine with pyrrolo[3,2-b]pyridin-5-one under specific conditions to form the desired compound. The reaction is typically carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the product .
Industrial Production Methods: : Industrial production of CP 93129 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: : CP 93129 dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: : CP 93129 dihydrochloride is used as a research tool to study the properties and behavior of serotonin receptors. It helps in understanding the binding affinity and selectivity of various receptor subtypes.
Biology: : In biological research, CP 93129 dihydrochloride is used to investigate the role of serotonin receptors in regulating neurotransmitter release. It is particularly useful in studying the effects of serotonin on dopamine and gamma-aminobutyric acid (GABA) release in the brain.
Medicine: : CP 93129 dihydrochloride has potential therapeutic applications in treating neurological disorders. It is being studied for its effects on conditions like depression, anxiety, and Parkinson’s disease.
Industry: : In the pharmaceutical industry, CP 93129 dihydrochloride is used in the development of new drugs targeting serotonin receptors. It serves as a reference compound for screening and optimizing new therapeutic agents.
Mechanism of Action
CP 93129 dihydrochloride exerts its effects by selectively binding to serotonin 5-HT 1B receptors. This binding inhibits the release of neurotransmitters like dopamine and gamma-aminobutyric acid (GABA) in the brain. The compound’s high selectivity for 5-HT 1B receptors over other serotonin receptor subtypes makes it a valuable tool for studying the specific functions of these receptors .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to CP 93129 dihydrochloride include other serotonin receptor agonists like CP 94,253 dihydrochloride and CP 93,129 .
Uniqueness: : CP 93129 dihydrochloride’s high selectivity for 5-HT 1B receptors sets it apart from other serotonin receptor agonists. This selectivity allows for more precise studies of 5-HT 1B receptor functions without significant interference from other receptor subtypes .
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